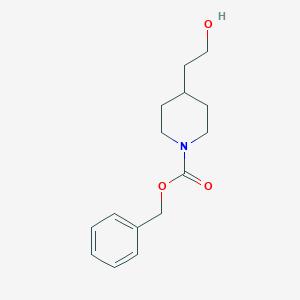

4-(2-Hidroxietil)piperidina-1-carboxilato de bencilo

Descripción general

Descripción

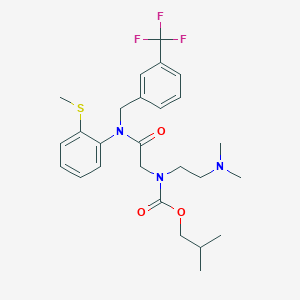

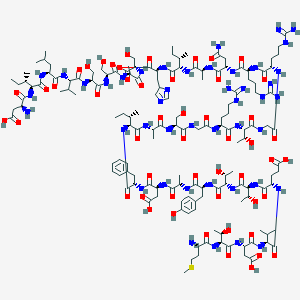

“Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H21NO3. It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives .

Synthesis Analysis

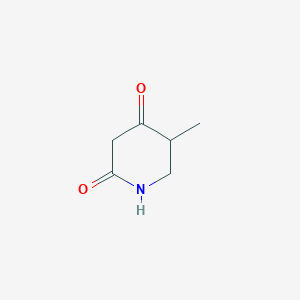

The synthesis of “Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” can be achieved from 1-Cbz-4-Piperidone . It is generally used as a building block in the synthesis of various medicinal compounds .Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

“Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” is a reactant for the synthesis of various compounds. It has been used in the synthesis of molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and a cyclic prodrug of RGD peptidomimetic .Physical and Chemical Properties Analysis

The compound has a molecular weight of 263.33 g/mol. It has a refractive index of 1.543 and a density of 1.554 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Función en el Diseño y Síntesis de Medicamentos

Las piperidinas, incluido el 4-(2-hidroxietil)piperidina-1-carboxilato de bencilo, se encuentran entre los fragmentos sintéticos más importantes para el diseño de medicamentos . Juegan un papel importante en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .

Inhibición de los Receptores de Colinesterasa

El grupo bencil-piperidina, que es parte del this compound, a menudo es necesario para la inhibición exitosa de los receptores de colinesterasa . El grupo bencil-piperidina proporciona una buena unión al sitio catalítico, interactuando con aminoácidos específicos .

Síntesis de Piperidinas Sustituidas

El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas, como el this compound, es una tarea importante de la química orgánica moderna .

Acción Antioxidante

Los compuestos que contienen piperidina, como el this compound, muestran una poderosa acción antioxidante debido a su capacidad de obstaculizar o suprimir los radicales libres .

Mecanismo De Acción

Mode of Action

The mode of action of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is currently unknown due to the lack of specific information on its targets . It is used as a reactant for the synthesis of various compounds .

Biochemical Pathways

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is used in the synthesis of various compounds, including orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrug of RGD peptidomimetic

Result of Action

It is primarily used as a reactant in the synthesis of other compounds .

Action Environment

Safety data sheets suggest that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXSMTCXQUGEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553487 | |

| Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115909-91-6 | |

| Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

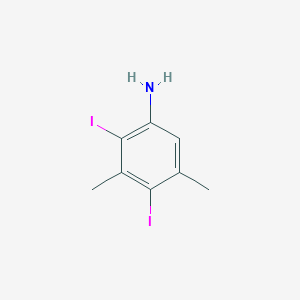

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.